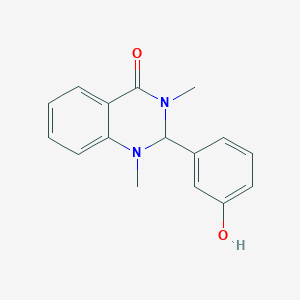
2-(3-hydroxyphenyl)-1,3-dimethyl-2H-quinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-hydroxyphenyl)-1,3-dimethyl-2H-quinazolin-4-one is a chemical compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-hydroxyphenyl)-1,3-dimethyl-2H-quinazolin-4-one typically involves the condensation of 3-hydroxybenzaldehyde with 1,3-dimethyl-2-aminobenzamide under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the condensation process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to ensure consistent production.
化学反应分析
Types of Reactions
2-(3-hydroxyphenyl)-1,3-dimethyl-2H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form a dihydroquinazolinone derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Halogenated or alkylated quinazolinone derivatives.
科学研究应用
2-(3-hydroxyphenyl)-1,3-dimethyl-2H-quinazolin-4-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential anti-cancer and anti-microbial properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anti-cancer activities.
作用机制
The mechanism of action of 2-(3-hydroxyphenyl)-1,3-dimethyl-2H-quinazolin-4-one involves its interaction with various molecular targets and pathways. It is believed to exert its effects by:
Inhibiting enzymes: The compound may inhibit specific enzymes involved in inflammatory and cancer pathways.
Modulating signaling pathways: It may affect signaling pathways that regulate cell growth and apoptosis.
Binding to receptors: The compound may bind to specific receptors on cell surfaces, altering cellular responses.
相似化合物的比较
Similar Compounds
- 2-(3-hydroxyphenyl)-1,3-dimethyl-2H-quinazolin-4-one
- 1-(3-hydroxyphenyl)-2-(5-hydroxy-3-methoxyphenyl)ethane
- 1-(3-hydroxyphenyl)-2-(3,5-dihydroxyphenyl)ethane
Uniqueness
This compound stands out due to its unique combination of a quinazolinone core with a hydroxyphenyl group. This structure imparts specific biological activities that are not observed in other similar compounds, making it a valuable molecule for research and potential therapeutic applications.
属性
CAS 编号 |
842955-36-6 |
|---|---|
分子式 |
C16H16N2O2 |
分子量 |
268.31 g/mol |
IUPAC 名称 |
2-(3-hydroxyphenyl)-1,3-dimethyl-2H-quinazolin-4-one |
InChI |
InChI=1S/C16H16N2O2/c1-17-14-9-4-3-8-13(14)16(20)18(2)15(17)11-6-5-7-12(19)10-11/h3-10,15,19H,1-2H3 |
InChI 键 |
PKDZXHCZOQSAJB-UHFFFAOYSA-N |
规范 SMILES |
CN1C(N(C(=O)C2=CC=CC=C21)C)C3=CC(=CC=C3)O |
溶解度 |
38.1 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


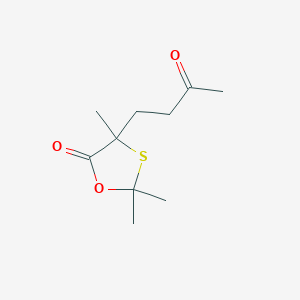
![N-[4-[[(E)-(2-ethoxyphenyl)methylideneamino]sulfamoyl]phenyl]acetamide](/img/structure/B14150329.png)

![N-[1-(1H-benzimidazol-2-yl)butyl]-5-bromofuran-2-carboxamide](/img/structure/B14150332.png)
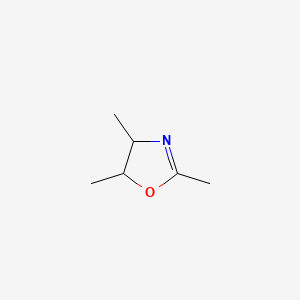
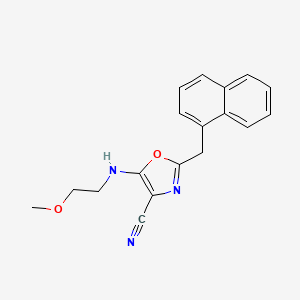
![3-{[{(2E)-2-[(2Z)-2-chloro-3-(4-nitrophenyl)prop-2-en-1-ylidene]hydrazinyl}(oxo)acetyl]amino}benzoic acid](/img/structure/B14150342.png)
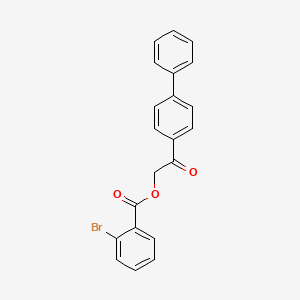

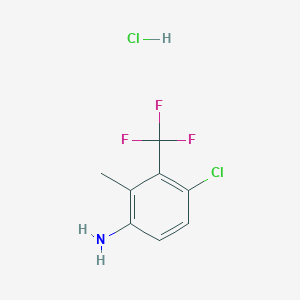
![2-{5-Chloro-2-[(thiophen-2-yl)sulfanyl]phenyl}-1-(morpholin-4-yl)ethane-1-thione](/img/structure/B14150367.png)
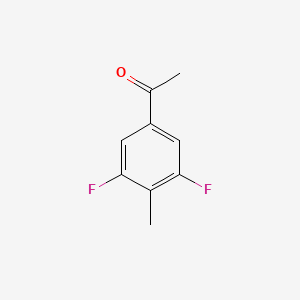
![(2S)-4-[2-(3,4-dimethoxyphenyl)ethyl]-13-methoxy-2-methyl-4,7,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),11(16),12,14-tetraene-3,6-dione](/img/structure/B14150388.png)

